molecular formula C51H92O2 B1193965 Cholesteryl lignocerate CAS No. 73024-96-1

Cholesteryl lignocerate

Cat. No.: B1193965
CAS No.: 73024-96-1
M. Wt: 737.3 g/mol
InChI Key: AMUHTLRUMQYZJF-LTRCVRFVSA-N
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Description

. It is a compound formed by the esterification of cholesterol with lignoceric acid, a very long-chain fatty acid. Cholesteryl lignocerate is significant in various biological processes and has been studied for its role in diseases such as adrenoleukodystrophy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl lignocerate can be synthesized through the esterification of cholesterol with lignoceric acid. A common method involves the use of thionyl chloride as a catalyst to facilitate the condensation reaction . The reaction typically occurs in an organic solvent such as chloroform or methanol, and the product is purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions using similar catalysts and solvents as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Comparison with Similar Compounds

    Cholesteryl Oleate: Another cholesterol ester, formed with oleic acid, commonly found in human tissues.

    Cholesteryl Linoleate: Formed with linoleic acid, it is involved in lipid storage and metabolism.

    Cholesteryl Palmitate: Formed with palmitic acid, it is a major component of lipid droplets in cells.

Uniqueness: Cholesteryl lignocerate is unique due to its very long-chain fatty acid component, lignoceric acid. This distinguishes it from other cholesterol esters, which typically have shorter fatty acid chains. The presence of lignoceric acid makes this compound particularly relevant in the study of diseases involving very long-chain fatty acid metabolism .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H92O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h32,41-42,44-48H,7-31,33-40H2,1-6H3/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHTLRUMQYZJF-LTRCVRFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H92O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993788
Record name Cholest-5-en-3-yl tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73024-96-1
Record name Cholest-5-en-3-ol (3β)-, 3-tetracosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73024-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl lignocerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLESTERYL LIGNOCERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HQM4PIN2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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